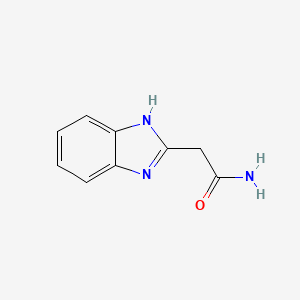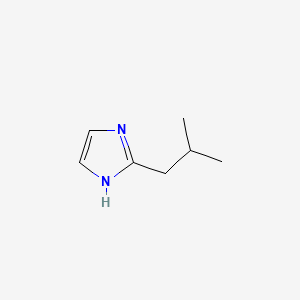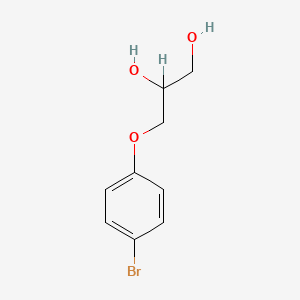
3-(4-溴苯氧基)丙烷-1,2-二醇
描述
Synthesis Analysis
The synthesis of compounds related to 3-(4-Bromophenoxy)propane-1,2-diol often involves starting materials such as Bisphenol A, undergoing processes like nitration and bromation to achieve high yields. For example, a study on the synthesis and structural characterization of a similar brominated compound utilized these methods, achieving a total yield of 83.1% (H. Yun-chu, 2004). Another approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1,3-bis(p-nitrophenoxy)propane, showing the versatility of methods in obtaining bromophenoxy derivatives (M. Rafique et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through techniques such as IR, NMR, CNMR, and MS. One study detailed the electronic structure, electric moments, and vibrational analysis of a similar compound, highlighting the importance of theoretical calculations alongside experimental observations to understand the molecular properties (L. Sinha et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Bromophenoxy)propane-1,2-diol derivatives can include a range of substitution and elimination reactions, demonstrating their reactivity and potential for further chemical modifications. The synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane, for example, involves a three-step reaction process, showcasing the compound's chemical versatility (K. Faghihi et al., 2011).
Physical Properties Analysis
The physical properties of bromophenoxy derivatives are crucial for their application potential. Studies often involve the investigation of melting points, solubility, crystal structure, and thermal stability, providing a comprehensive understanding of how these compounds behave under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are central to the utility of 3-(4-Bromophenoxy)propane-1,2-diol and its derivatives. For instance, the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane offers insights into the compound's arrangement and potential interactions in the solid state, which can influence its chemical properties (Toshihiko Ishikawa et al., 1971).
科学研究应用
-
General Properties
-
Application in Colloid Science
- Field: Colloid Science
- Application: Micellar systems are colloids with significant properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .
- Method: When increasing the mass fraction of propane-1,2-diol in binary mixtures, the critical micelle concentration (c.m.c.) values decrease because propane-1,2-diol is a polar solvent, which gives it the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .
- Results: With the rising concentration of cosolvent, the equilibrium between cosolvent in bulk solution and in the formed micelles is on the side of micelles, leading to the formation of micelles at a lower concentration with a small change in micellar size .
-
Application in Bio-Based Polyesters
- Field: Polymer Chemistry
- Application: Propane-1,2-diol (PG) is used as a diol component in polyurethane (PU) dispersions derived from fatty acid-derived polyester polyols .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
-
Application in Antifreeze Heat Transfer Fluid
- Field: Thermodynamics
- Application: Propane-1,3-diol is used as an antifreeze additive in automotive and solar heat systems .
- Method: Propane-1,3-diol shows especially favourable values for viscosity in wide ranges of temperatures and dilutions which lowers the needs for pump power and subsequently energy demands on the systems .
- Results: The specific results or outcomes are not mentioned in the source .
-
Application in Bronopol Production
- Field: Industrial Chemistry
- Application: Bronopol is used in consumer products as an effective preservative agent, as well as a wide variety of industrial applications .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
-
Application in Histamine Release Inhibition
- Field: Pharmacology
- Application: 3-(4-Chlorophenoxy)-1,2-propanediol, a similar compound to 3-(4-Bromophenoxy)propane-1,2-diol, is used to inhibit IgE-mediated histamine release .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
-
Application in Microbial Production
- Field: Biotechnology
- Application: 1,2-Propanediol is an important building block as a component used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc. Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
-
Application in Simulation Visualizations
- Field: Computer Science
- Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
安全和危害
属性
IUPAC Name |
3-(4-bromophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGZDDRZAZBANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60980455 | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propane-1,2-diol | |
CAS RN |
63834-59-3 | |
| Record name | 3-(4-Bromophenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-bromophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



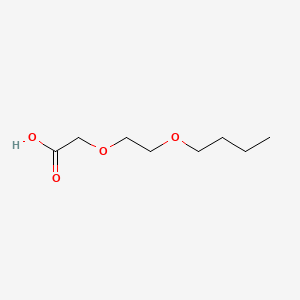
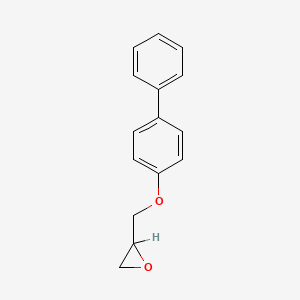
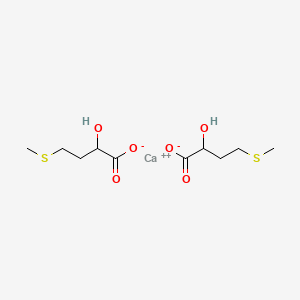

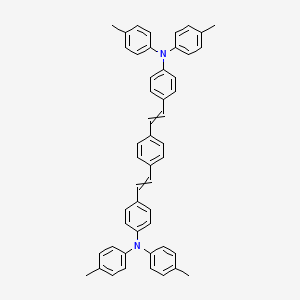
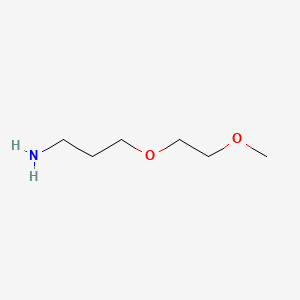
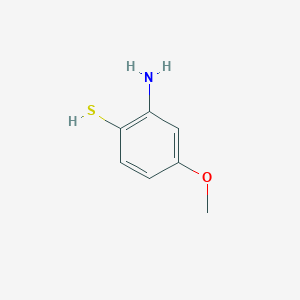
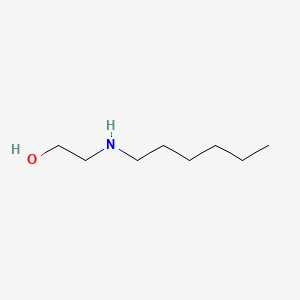
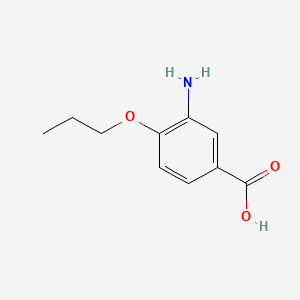
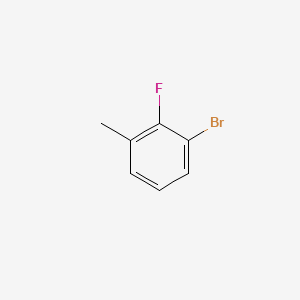
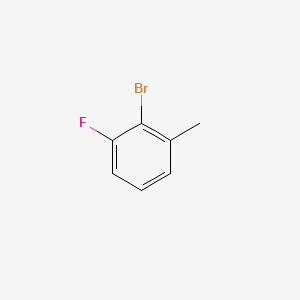
![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
